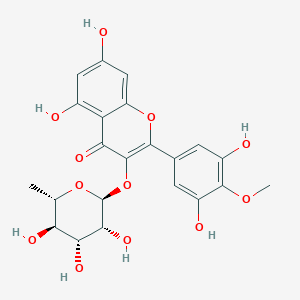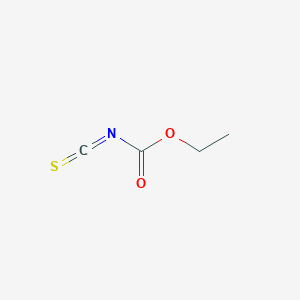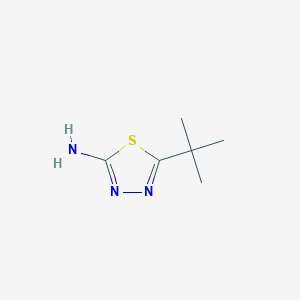
Picein
Overview
Description
Picein is a phenolic glycoside compound with the chemical formula C₁₄H₁₈O₇. It is primarily found in various plant species, including the bark of willow trees (Salix species). This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in scientific research .
Mechanism of Action
Target of Action
Picein, a naturally occurring antioxidant , has been found to target the rat small intestinal α-glucosidase . In silico studies have also identified BACE-1 as a high-ranked target enzyme for this compound , indicating its potential neuroprotective role.
Mode of Action
This compound interacts with its targets, such as BACE-1, to exert its effects. The predicted binding affinity and Ki value (dissociation constant) of this compound at the BACE1 active site were -5.94 kcal/mol and 44.03 µM, respectively, suggesting a modest affinity to the target .
Biochemical Pathways
This compound has been shown to alleviate oxidative stress and promote bone regeneration in osteoporotic bone defects by inhibiting ferroptosis via the Nrf2/HO-1/GPX4 pathway . This pathway plays a crucial role in managing oxidative stress, which is a key factor in the progression of neurodegenerative disorders .
Pharmacokinetics
Understanding these properties is crucial as they impact the bioavailability of the compound and its therapeutic potential .
Result of Action
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in cellular and plant studies . It has also been found to alleviate erastin-induced oxidative stress, enhance osteogenic differentiation capacity of BMSCs, angiogenesis of HUVECs, and protect cells against ferroptosis .
Action Environment
Environmental factors, including behaviors, nutrition, and chemicals, can affect the action, efficacy, and stability of compounds like this compound
Biochemical Analysis
Biochemical Properties
Picein interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong neuroprotection properties . It plays a role in neutralizing the damage caused by reactive oxygen species (ROS), greatly influencing the survival of neuroblastoma cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress, enhance osteogenic differentiation capacity of bone marrow stem cells (BMSCs), and protect cells against ferroptosis . It also influences cell function by regulating the immune microenvironment and promoting the polarization of M2 macrophages in vitro .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that this compound blocks the oxidative stress effects induced by free radical generator 2-methyl-1,4-naphthoquinone (menadione, MQ) in neuroblastoma SH-SY5Y cells . It decreases ROS levels and mitochondrial superoxide production, which are increased after MQ treatment .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various processes. Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve various processes. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picein can be synthesized through the glycosylation of hydroquinone with glucose. The reaction typically involves the use of an acid catalyst under controlled temperature conditions to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as willow bark. The extraction process includes steps like drying, grinding, and solvent extraction using water or ethanol. The extract is then purified through techniques like chromatography to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroquinone and glucose.
Substitution: this compound can participate in substitution reactions where the glycosidic bond is cleaved, and the hydroquinone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and glucose.
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
Chemistry: Picein is used as a precursor in the synthesis of other phenolic compounds.
Biology: It exhibits antioxidant properties, protecting cells from oxidative stress.
Industry: this compound is used in the formulation of natural antioxidants for food and cosmetic products.
Comparison with Similar Compounds
Picein is often compared with other phenolic glycosides and antioxidants:
Salicin: Another glycoside found in willow bark, known for its anti-inflammatory properties.
Gastrodin: A compound with similar neuroprotective effects, derived from Gastrodia elata.
Resveratrol: A well-known antioxidant found in grapes, with extensive research supporting its health benefits.
Uniqueness: this compound’s unique combination of antioxidant and neuroprotective properties, along with its ability to modulate specific molecular pathways, sets it apart from other similar compounds.
Properties
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZCEKPKECLKNO-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031535 | |
| Record name | Picein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-14-3 | |
| Record name | Picein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
